19-Chloro-8-methylnonadeca-6,9,12-triyne
Description
19-Chloro-8-methylnonadeca-6,9,12-triyne is a polyacetylene derivative characterized by a 19-carbon chain featuring three conjugated triple bonds at positions 6, 9, and 12, a chlorine substituent at position 19, and a methyl group at position 6. The chlorine atom enhances electrophilic reactivity, while the methyl group introduces steric bulk, influencing regioselectivity in cross-coupling reactions.
Properties
CAS No. |
61626-23-1 |
|---|---|
Molecular Formula |
C20H29Cl |
Molecular Weight |
304.9 g/mol |
IUPAC Name |
19-chloro-8-methylnonadeca-6,9,12-triyne |
InChI |
InChI=1S/C20H29Cl/c1-3-4-5-11-14-17-20(2)18-15-12-9-7-6-8-10-13-16-19-21/h20H,3-6,8,10-13,16,19H2,1-2H3 |
InChI Key |
LOOLUXBVMNOSGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C)C#CCC#CCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 19-Chloro-8-methylnonadeca-6,9,12-triyne can be achieved through a series of organic reactions. One common method involves the use of alkyne coupling reactions, such as the Sonogashira coupling, which allows for the formation of carbon-carbon triple bonds. The reaction typically requires a palladium catalyst, a copper co-catalyst, and an appropriate base under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkyne coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
19-Chloro-8-methylnonadeca-6,9,12-triyne can undergo various chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst can be used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, thiocyanates, or other substituted products.
Scientific Research Applications
19-Chloro-8-methylnonadeca-6,9,12-triyne has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 19-Chloro-8-methylnonadeca-6,9,12-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The chloro group in this compound contrasts with sulfonyl and carbethoxy groups in compound 1d. Chlorine’s electronegativity increases polarity, enhancing susceptibility to nucleophilic substitution, while sulfonyl groups stabilize intermediates via resonance .
- Chain Length and Reactivity : The longer carbon chain (C19 vs. C14 in 1d ) likely reduces solubility in polar solvents (e.g., DMSO) but improves thermal stability due to increased van der Waals interactions.
- Synthetic Challenges: The absence of reported yields for this compound suggests challenges in isolating long-chain polyynes, whereas shorter analogs like 1d achieve 72% yields under optimized DMSO/NaOH conditions .
Spectral Data and Characterization
Comparative NMR data highlights substituent-driven shifts:
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| This compound | Not available | Not available |
| Compound 1d | 1.84 (t, 6H), 4.20 (q, 4H) | 3.41 (CH₃), 56.52, 57.22 (CO₂Et) |
For this compound, the methyl group (C8) would likely resonate near δ 1.2–1.5 ppm (¹H), while the chloro-substituted carbon (C19) would appear upfield (~δ 40–50 ppm, ¹³C) due to electron withdrawal.
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